- Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups, Journal of Organic Chemistry, 2017, 82(1), 532-540

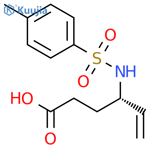

Cas no 916677-41-3 ((S)-4-Aminohex-5-enoic acid hydroChloride)

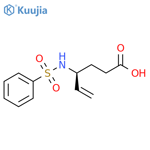

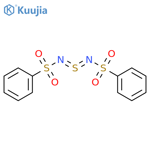

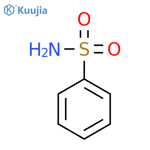

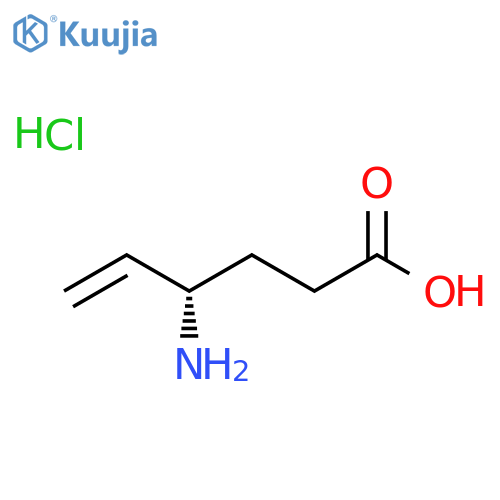

916677-41-3 structure

Nome del prodotto:(S)-4-Aminohex-5-enoic acid hydroChloride

Numero CAS:916677-41-3

MF:C6H12ClNO2

MW:165.617980957031

CID:4719693

(S)-4-Aminohex-5-enoic acid hydroChloride Proprietà chimiche e fisiche

Nomi e identificatori

-

- (S)-4-Aminohex-5-enoic acid hydroChloride

-

- Inchi: 1S/C6H11NO2.ClH/c1-2-5(7)3-4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m1./s1

- Chiave InChI: FBNKOYLPAMUOHS-NUBCRITNSA-N

- Sorrisi: [C@@H](N)(C=C)CCC(=O)O.Cl

Proprietà calcolate

- Massa esatta: 165.0556563 g/mol

- Massa monoisotopica: 165.0556563 g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 3

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 10

- Conta legami ruotabili: 4

- Complessità: 112

- Conteggio di unità legate in modo Covalent: 2

- Conto di stereocentri atomici definito: 1

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 63.3

- Peso molecolare: 165.62

(S)-4-Aminohex-5-enoic acid hydroChloride Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB10222-5g |

(S)-4-aminohex-5-enoic acid hydrochloride |

916677-41-3 | 95% | 5g |

$2499 | 2023-09-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1539292-250mg |

(S)-4-aminohex-5-enoic acid hydrochloride |

916677-41-3 | 98% | 250mg |

¥7173.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1539292-1g |

(S)-4-aminohex-5-enoic acid hydrochloride |

916677-41-3 | 98% | 1g |

¥16748.00 | 2024-04-25 |

(S)-4-Aminohex-5-enoic acid hydroChloride Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 -

1.2 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt

1.3 Solvents: Diethyl ether ; rt

1.4 Reagents: Ammonium chloride Solvents: Water ; rt

1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt

2.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ; 0.5 h, rt

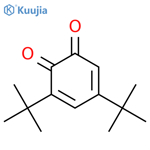

2.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C

3.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt

4.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux

1.2 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt

1.3 Solvents: Diethyl ether ; rt

1.4 Reagents: Ammonium chloride Solvents: Water ; rt

1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt

2.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ; 0.5 h, rt

2.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C

3.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt

4.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ; 0.5 h, rt

1.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C

2.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt

3.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux

1.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C

2.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt

3.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux

Riferimento

- Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups, Journal of Organic Chemistry, 2017, 82(1), 532-540

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Riferimento

- Synthesis of vigabatrin, Heterocycles, 2006, 68(10), 2031-2036

Synthetic Routes 4

Condizioni di reazione

1.1 -

2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt

2.2 Solvents: Diethyl ether ; rt

2.3 Reagents: Ammonium chloride Solvents: Water ; rt

2.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt

3.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ; 0.5 h, rt

3.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C

4.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt

5.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux

2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt

2.2 Solvents: Diethyl ether ; rt

2.3 Reagents: Ammonium chloride Solvents: Water ; rt

2.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt

3.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ; 0.5 h, rt

3.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C

4.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt

5.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux

Riferimento

- Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups, Journal of Organic Chemistry, 2017, 82(1), 532-540

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux

Riferimento

- Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups, Journal of Organic Chemistry, 2017, 82(1), 532-540

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt

2.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux

2.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux

Riferimento

- Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups, Journal of Organic Chemistry, 2017, 82(1), 532-540

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 20 h, rt

2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

2.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

2.3 Solvents: Acetone ; 20 min, rt

2.4 Reagents: Isopropanol ; rt

3.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C

3.2 Reagents: Hydrochloric acid Solvents: Water ; rt

2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

2.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

2.3 Solvents: Acetone ; 20 min, rt

2.4 Reagents: Isopropanol ; rt

3.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C

3.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Riferimento

- Synthesis of vigabatrin, Heterocycles, 2006, 68(10), 2031-2036

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Sodium carbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 40 h, rt

2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt

3.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 20 h, rt

4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

4.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

4.3 Solvents: Acetone ; 20 min, rt

4.4 Reagents: Isopropanol ; rt

5.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C

5.2 Reagents: Hydrochloric acid Solvents: Water ; rt

2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt

3.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 20 h, rt

4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

4.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

4.3 Solvents: Acetone ; 20 min, rt

4.4 Reagents: Isopropanol ; rt

5.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C

5.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Riferimento

- Synthesis of vigabatrin, Heterocycles, 2006, 68(10), 2031-2036

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt

2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 20 h, rt

3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

3.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

3.3 Solvents: Acetone ; 20 min, rt

3.4 Reagents: Isopropanol ; rt

4.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C

4.2 Reagents: Hydrochloric acid Solvents: Water ; rt

2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 20 h, rt

3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

3.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

3.3 Solvents: Acetone ; 20 min, rt

3.4 Reagents: Isopropanol ; rt

4.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C

4.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Riferimento

- Synthesis of vigabatrin, Heterocycles, 2006, 68(10), 2031-2036

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran , 1,2-Dimethoxyethane ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 3

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 3

Riferimento

- Catalytic Enantioselective Allylic Amination of Unactivated Terminal Olefins via an Ene Reaction/[2,3]-Rearrangement, Journal of the American Chemical Society, 2012, 134(45), 18495-18498

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

1.3 Solvents: Acetone ; 20 min, rt

1.4 Reagents: Isopropanol ; rt

2.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

1.3 Solvents: Acetone ; 20 min, rt

1.4 Reagents: Isopropanol ; rt

2.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Riferimento

- Synthesis of vigabatrin, Heterocycles, 2006, 68(10), 2031-2036

Synthetic Routes 12

Condizioni di reazione

1.1 Solvents: Diethyl ether ; 12 h, 4 °C

1.2 Catalysts: Palladium trifluoroacetate , (R)-2,2′-Isopropylidenebis(4-phenyl-2-oxazoline) Solvents: Methanol ; 5 d, -15 °C

1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 12 h, 23 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran , 1,2-Dimethoxyethane ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C

2.2 Reagents: Sodium bicarbonate Solvents: Water

2.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 3

1.2 Catalysts: Palladium trifluoroacetate , (R)-2,2′-Isopropylidenebis(4-phenyl-2-oxazoline) Solvents: Methanol ; 5 d, -15 °C

1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 12 h, 23 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran , 1,2-Dimethoxyethane ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C

2.2 Reagents: Sodium bicarbonate Solvents: Water

2.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 3

Riferimento

- Catalytic Enantioselective Allylic Amination of Unactivated Terminal Olefins via an Ene Reaction/[2,3]-Rearrangement, Journal of the American Chemical Society, 2012, 134(45), 18495-18498

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Thionyl chloride Solvents: Benzene ; 3 d, 80 °C

1.2 Reagents: Pyridine Solvents: Benzene ; 12 h

2.1 Solvents: Diethyl ether ; 12 h, 4 °C

2.2 Catalysts: Palladium trifluoroacetate , (R)-2,2′-Isopropylidenebis(4-phenyl-2-oxazoline) Solvents: Methanol ; 5 d, -15 °C

2.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 12 h, 23 °C

2.4 Reagents: Hydrochloric acid Solvents: Water

3.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran , 1,2-Dimethoxyethane ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C

3.2 Reagents: Sodium bicarbonate Solvents: Water

3.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 3

1.2 Reagents: Pyridine Solvents: Benzene ; 12 h

2.1 Solvents: Diethyl ether ; 12 h, 4 °C

2.2 Catalysts: Palladium trifluoroacetate , (R)-2,2′-Isopropylidenebis(4-phenyl-2-oxazoline) Solvents: Methanol ; 5 d, -15 °C

2.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 12 h, 23 °C

2.4 Reagents: Hydrochloric acid Solvents: Water

3.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran , 1,2-Dimethoxyethane ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C

3.2 Reagents: Sodium bicarbonate Solvents: Water

3.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 3

Riferimento

- Catalytic Enantioselective Allylic Amination of Unactivated Terminal Olefins via an Ene Reaction/[2,3]-Rearrangement, Journal of the American Chemical Society, 2012, 134(45), 18495-18498

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt

1.2 Solvents: Diethyl ether ; rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt

2.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ; 0.5 h, rt

2.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C

3.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt

4.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux

1.2 Solvents: Diethyl ether ; rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt

2.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ; 0.5 h, rt

2.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C

3.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt

4.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux

Riferimento

- Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups, Journal of Organic Chemistry, 2017, 82(1), 532-540

(S)-4-Aminohex-5-enoic acid hydroChloride Raw materials

- 3,5-Di-tert-butyl-o-benzoquinone

- tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- Benzenesulfonamide

- BENZENESULFONAMIDE, 4-METHYL-N-[(1S)-1-(2-OXOETHYL)-2-PROPEN-1-YL]-

- 5-Hexenoic acid, 4-[(phenylsulfonyl)amino]-, (4S)-

- Benzenesulfonamide, N-[(1S)-1-(2-hydroxyethyl)-2-propen-1-yl]-4-methyl-

- Methyl 5-Hexenoate

- methyl(triphenyl)phosphonium;iodide

- METHOXYMETHYLENETRIPHENYLPHOSPHORANE

- 3-PYRROLIDINONE, 5-ETHENYL-1-[(4-METHYLPHENYL)SULFONYL]-, (5S)-

- tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate

- 2-Pyrrolidinone, 5-ethenyl-, (S)-

- Bis(phenylsulfonyl)sulfur diimide

- (5S)-1-[3,5-Bis(1,1-dimethylethyl)-2-hydroxyphenyl]-5-ethenyl-2-pyrrolidinone

(S)-4-Aminohex-5-enoic acid hydroChloride Preparation Products

(S)-4-Aminohex-5-enoic acid hydroChloride Letteratura correlata

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

5. Book reviews

916677-41-3 ((S)-4-Aminohex-5-enoic acid hydroChloride) Prodotti correlati

- 1804471-77-9(4-(Chloromethyl)-3-methoxy-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine)

- 2227763-28-0(rac-2-(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidobenzoic acid)

- 954032-52-1(N-{2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}ethane-1-sulfonamide)

- 1000514-27-1(2-(3-Ethynylphenyl)acetonitrile)

- 2171234-25-4((2S)-4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-hydroxybutanoic acid)

- 1339188-29-2(2-(3-hydroxyazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide)

- 310466-19-4(4-(Trifluoromethyl)-benzeneethanimidamide)

- 2090968-20-8(1-(2-methoxy-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2228738-36-9(2-(difluoromethoxy)-3-methylphenylmethanesulfonyl chloride)

- 896336-60-0(N-2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl-N'-(2-methoxyphenyl)methylethanediamide)

Fornitori consigliati

Baoji Haoxiang Bio-technology Co.Ltd

Membro d'oro

CN Fornitore

Grosso

Nanjing Jubai Biopharm

Membro d'oro

CN Fornitore

Grosso

Jiangsu Xinsu New Materials Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.

Membro d'oro

CN Fornitore

Reagenti

江苏科伦多食品配料有限公司

Membro d'oro

CN Fornitore

Reagenti